molecular formula C11H18O3 B14304607 Methyl 2,5-dimethyl-5-propyl-4,5-dihydrofuran-3-carboxylate CAS No. 113704-03-3

Methyl 2,5-dimethyl-5-propyl-4,5-dihydrofuran-3-carboxylate

Cat. No.: B14304607
CAS No.: 113704-03-3
M. Wt: 198.26 g/mol
InChI Key: ABOPECASPNJWFC-UHFFFAOYSA-N
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Description

Methyl 2,5-dimethyl-5-propyl-4,5-dihydrofuran-3-carboxylate is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its unique structure, which includes methyl, dimethyl, and propyl substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,5-dimethyl-5-propyl-4,5-dihydrofuran-3-carboxylate typically involves the Paal-Knorr reaction, which is a well-known method for preparing substituted furans. This reaction involves the cyclization of 1,4-diketones in the presence of an acid catalyst. The specific conditions for synthesizing this compound may include the use of acetic acid as a solvent and a temperature range of 80-100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dimethyl-5-propyl-4,5-dihydrofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,5-dimethyl-5-propyl-4,5-dihydrofuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,5-dimethyl-5-propyl-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one: Known for its aroma and flavor properties.

    2,5-Dimethylfuran: Used as a biofuel and in the synthesis of pharmaceuticals.

    Furaneol® (4-Hydroxy-2,5-dimethyl-3(2H)-furanone): A key flavor compound in many fruits.

Uniqueness

Methyl 2,5-dimethyl-5-propyl-4,5-dihydrofuran-3-carboxylate stands out due to its specific substituents, which confer unique chemical and physical properties. These properties make it particularly valuable in specialized applications, such as the synthesis of complex organic molecules and the development of novel therapeutic agents .

Properties

CAS No.

113704-03-3

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 2,5-dimethyl-2-propyl-3H-furan-4-carboxylate

InChI

InChI=1S/C11H18O3/c1-5-6-11(3)7-9(8(2)14-11)10(12)13-4/h5-7H2,1-4H3

InChI Key

ABOPECASPNJWFC-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC(=C(O1)C)C(=O)OC)C

Origin of Product

United States

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